molecular formula C17H19FN4O3S2 B6495524 2-({5-[2-(4-fluorophenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide CAS No. 868977-40-6

2-({5-[2-(4-fluorophenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B6495524
CAS No.: 868977-40-6
M. Wt: 410.5 g/mol
InChI Key: KDEJZMWOAATSEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({5-[2-(4-Fluorophenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted with:

  • A sulfanyl (-S-) group linked to an acetamide moiety bearing a 4-fluorophenyl ring.
  • An N-(tetrahydrofuran-2-ylmethyl) group on the terminal acetamide.

The compound’s design aligns with pharmacophores known for enzyme inhibition (e.g., carbonic anhydrase, histone deacetylases) or antimicrobial activity .

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O3S2/c18-12-5-3-11(4-6-12)8-14(23)20-16-21-22-17(27-16)26-10-15(24)19-9-13-2-1-7-25-13/h3-6,13H,1-2,7-10H2,(H,19,24)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDEJZMWOAATSEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({5-[2-(4-fluorophenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide is a member of the 1,3,4-thiadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Overview of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazoles are known for their broad range of therapeutic effects. Research indicates that derivatives of this scaffold exhibit promising antimicrobial , antitumor , and anti-inflammatory activities. The presence of various substituents on the thiadiazole ring can significantly influence the biological activity of these compounds .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial efficacy of thiadiazole derivatives. For instance:

  • Compound Efficacy : In vitro assays demonstrated that certain thiadiazole derivatives exhibited significant antibacterial effects against strains such as Xanthomonas oryzae and Fusarium graminearum. For example, a derivative showed an inhibition rate of 56% at a concentration of 100 μg/mL, outperforming standard bactericides .
  • Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell walls or inhibit essential enzymatic pathways within microbial cells .

Anticancer Activity

The anticancer potential of 1,3,4-thiadiazole derivatives has been extensively studied:

  • Cell Line Testing : The compound was tested against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). Results indicated significant cytotoxicity with IC50 values as low as 0.28 µg/mL for MCF-7 cells .
  • Mechanistic Insights : Molecular docking studies have suggested that these compounds may interact with tubulin and other cellular targets involved in cancer proliferation. The binding affinities observed indicate that modifications on the thiadiazole ring enhance anticancer activity by improving interactions with target proteins .

Anti-inflammatory Activity

1,3,4-thiadiazoles also exhibit anti-inflammatory properties:

  • In Vivo Studies : Compounds have been shown to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines and mediators. For example, certain derivatives displayed comparable efficacy to established anti-inflammatory drugs in reducing edema and inflammatory markers .

Structure–Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is highly dependent on their chemical structure:

SubstituentBiological ActivityIC50 (µg/mL)
4-FluorophenylAnticancer (MCF-7)0.28
Ethylthio GroupAntibacterial30% inhibition at 100 μg/mL
Dimethyl CarbonimidodithioateEnhanced anticancer activityNot specified

This table illustrates how different substituents can enhance or diminish the biological activity of thiadiazole derivatives.

Case Studies

Several case studies highlight the effectiveness of thiadiazole derivatives:

  • Antitumor Efficacy : A study reported that a specific derivative showed an IC50 value of 4.27 µg/mL against SK-MEL-2 melanoma cells, indicating potent antitumor properties .
  • Combination Therapies : Research has explored the use of thiadiazoles in combination with other chemotherapeutics to enhance overall efficacy and reduce resistance in cancer treatment protocols .

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of the compound is C17H20FN3O2S . Its synthesis typically involves several key steps:

  • Formation of Thiadiazole Moiety : The thiadiazole ring is synthesized through cyclization reactions involving thiosemicarbazides and appropriate carbonyl compounds.
  • Introduction of Acetamido Group : The acetamido group is introduced via acylation reactions with acetic anhydride or acetyl chloride.
  • Oxolan-2-yl Methyl Substitution : The oxolan ring is incorporated through alkylation reactions with suitable precursors.

The unique combination of functional groups in this compound enhances its reactivity and biological activity.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential as a drug candidate . Research indicates that thiadiazole derivatives exhibit a wide range of biological activities:

  • Anticancer Activity : Studies have demonstrated that compounds similar to this one can inhibit the growth of various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancers. For instance, derivatives have shown IC50 values in the low micromolar range against these cell lines .
  • Antimicrobial Properties : Thiadiazole derivatives are known for their antibacterial and antifungal activities. This compound's structure suggests it may interact effectively with microbial targets, leading to inhibition of growth in pathogens .

Biochemical Studies

The compound can be utilized in biochemical assays to study enzyme inhibition and receptor binding:

  • Enzyme Inhibition : The presence of specific substituents on the thiadiazole ring may allow for selective inhibition of enzymes involved in metabolic pathways relevant to diseases like cancer or infections .
  • Receptor Interaction Studies : The compound can be employed in studies investigating its binding affinity to various receptors, which could elucidate its mechanism of action and therapeutic potential.

Case Study 1: Anticancer Potential

A study evaluated the anticancer effects of various thiadiazole derivatives on human cancer cell lines. The compound exhibited significant growth inhibition in MCF-7 cells with an IC50 value of approximately 0.28 μg/mL, indicating strong potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Research conducted on a series of thiadiazole compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The compound displayed notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antibiotics .

Chemical Reactions Analysis

Hydrolysis of Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or alkaline conditions, yielding a carboxylic acid and amine derivative. This reactivity is critical for understanding metabolic pathways and stability in aqueous environments.

Reaction Conditions

  • Acidic Hydrolysis : 1M HCl, reflux for 6–8 hours.

  • Basic Hydrolysis : 1M NaOH, 80°C for 4–6 hours.

Products :

  • 2-(4-Fluorophenyl)acetic acid (from the acetamide cleavage).

  • 5-amino-1,3,4-thiadiazole-2-thiol derivative.

Alkylation at Sulfanyl Group

The sulfanyl (–S–) group participates in nucleophilic substitution reactions, enabling functionalization at this position.

Example Reaction :

  • Reagents : 2-Chloro-1-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone, KOH, KI .

  • Conditions : Reflux in ethanol for 1.5 hours.

  • Yield : 81% .

Mechanism :

  • Deprotonation of the sulfanyl group forms a thiolate ion, which attacks the electrophilic carbon of the chloroethanone derivative .

Acylation Reactions

The amine group in the acetamide moiety can undergo acylation with reactive acylating agents.

Example Reaction :

  • Reagents : Dichloroacetyl chloride, triethylamine (base) .

  • Conditions : Reflux in dry dioxane for 30 minutes.

  • Yield : 90% .

Product :

  • N-(Dichloroacetyl)-substituted derivative, enhancing lipophilicity and potential bioactivity .

Nucleophilic Substitution on Thiadiazole Ring

The electron-deficient thiadiazole ring undergoes nucleophilic substitution at the C-2 or C-5 positions, influenced by the electron-withdrawing fluorine substituent.

Example Reaction :

  • Reagents : Alkyl halides or aryl boronic acids (via coupling reactions).

  • Conditions : Catalytic Pd(PPh₃)₄, K₂CO₃, DMF, 80°C .

Applications :

  • Functionalization for structure-activity relationship (SAR) studies in drug discovery .

Biological Interactions (Non-Covalent)

While not a chemical reaction, the compound interacts with biological targets via:

  • Hydrogen Bonding : Acetamide carbonyl and NH groups .

  • Hydrophobic Interactions : Fluorophenyl and oxolane methyl groups .

Reported Bioactivity :

  • Analogous thiadiazole derivatives show anticancer activity (IC₅₀ = 3.1–12.6 µM) .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations on the Thiadiazole Core

The table below compares substituents and physical properties of the target compound with structurally related analogs from , and 5:

Compound ID/Name R1 (Thiadiazole-2-yl Sulfanyl Group) R2 (Acetamide Substituent) Yield (%) Melting Point (°C) Reference
Target Compound 4-Fluorophenylacetamido Oxolan-2-ylmethyl - - -
5e : N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide 4-Chlorobenzyl 5-Isopropyl-2-methylphenoxy 74 132–134
5j : N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide 4-Chlorobenzyl 2-Isopropyl-5-methylphenoxy 82 138–140
: 2-(4-Chlorophenoxy)-N-(5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide 4-(Trifluoromethyl)benzyl 4-Chlorophenoxy - -
: N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide 4-Methoxybenzyl 2-Chloro-5-(trifluoromethyl)phenyl - -
Key Observations:
  • Fluorine vs. Chlorine : The target’s 4-fluorophenyl group enhances electronegativity and metabolic stability compared to chlorinated analogs (e.g., 5e, 5j) .
  • Oxolane Group : The oxolan-2-ylmethyl substituent introduces a cyclic ether, improving solubility over hydrophobic groups like benzyl or trifluoromethylbenzyl ().
  • Synthetic Yields : Analogs with simple alkyl/aryl thioethers (e.g., 5e: 74%, 5j: 82%) are synthesized more efficiently than those with complex substituents .

Comparison with Oxadiazole Derivatives

Oxadiazole-based analogs () differ in ring heteroatoms, altering electronic properties and bioactivity:

Compound ID/Name Core Structure Key Substituents Biological Activity Reference
8g (): N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 1,3,4-Oxadiazole Indole-methyl, 4-methylphenyl Enzyme inhibition (unpublished)
15 (): 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide 1,3,4-Oxadiazole Furyl, 2-methoxyphenyl Not reported
Key Observations:
  • Thiadiazole vs.
  • Biological Activity : Indole-containing oxadiazoles () show enzyme inhibition, suggesting the target compound’s fluorophenyl group could similarly modulate enzyme binding .

Comparison with Agrochemically Relevant Analogs

Flufenacet (), a herbicide, shares structural motifs with the target compound:

Compound ID/Name Core Structure Key Substituents Use/Activity Reference
Flufenacet 1,3,4-Thiadiazole Trifluoromethyl, isopropyl, 4-fluorophenyl Herbicide
Key Observations:
  • Fluorophenyl Group : Both flufenacet and the target compound utilize fluorinated aryl groups, which enhance binding to hydrophobic enzyme pockets .
  • Functional Differences : Flufenacet’s isopropyl and trifluoromethyl groups confer herbicidal activity, whereas the target’s oxolane group may favor pharmaceutical applications .

Preparation Methods

Thiadiazole Core Formation

The 1,3,4-thiadiazole ring is synthesized via cyclization of a thiosemicarbazide intermediate. A representative approach involves reacting 2-(4-fluorophenyl)acetamide with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3POCl_3) or phosphorus pentasulfide (P2S5P_2S_5) under reflux conditions . The reaction proceeds via intramolecular cyclization, forming the 1,3,4-thiadiazole backbone with an acetamido substituent at position 5.

Key Reaction Conditions:

  • Solvent: Toluene or xylene (aprotic aromatic solvents)

  • Temperature: 80–100°C

  • Catalyst: POCl3POCl_3 (for dehydration)

  • Yield: ~70–80% (estimated from analogous syntheses)

Introduction of the Sulfanyl Group

The sulfanyl (-S-) bridge is introduced through nucleophilic displacement. The thiadiazole intermediate is treated with 2-chloroacetamide derivatives in the presence of a base such as potassium carbonate (K2CO3K_2CO_3) or sodium hydroxide (NaOHNaOH) . For example:

Thiadiazole-NH2+Cl-CH2-CO-NR2K2CO3Thiadiazole-S-CH2-CO-NR2\text{Thiadiazole-NH}2 + \text{Cl-CH}2\text{-CO-NR}2 \xrightarrow{K2CO3} \text{Thiadiazole-S-CH}2\text{-CO-NR}_2

Optimized Parameters:

  • Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)

  • Temperature: 0–5°C (to minimize side reactions)

  • Reaction Time: 3–5 hours

  • Yield: ~65–75%

Coupling with (Oxolan-2-yl)methylamine

The final step involves coupling the sulfanyl-acetamide intermediate with (oxolan-2-yl)methylamine. This is achieved using carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) .

S-CH2-CO-Cl+H2N-(oxolan-2-yl)methylEDC/HOBtS-CH2-CO-NH-(oxolan-2-yl)methyl\text{S-CH}2\text{-CO-Cl} + \text{H}2\text{N-(oxolan-2-yl)methyl} \xrightarrow{EDC/HOBt} \text{S-CH}_2\text{-CO-NH-(oxolan-2-yl)methyl}

Critical Parameters:

  • Solvent: Anhydrous DCM or tetrahydrofuran (THF)

  • Temperature: Room temperature (20–25°C)

  • Catalyst: 4-dimethylaminopyridine (DMAP)

  • Yield: ~50–60%

Purification and Isolation

The crude product is purified via sequential liquid-liquid extraction and recrystallization:

  • Acidification: Adjust the pH to 2–3 using hydrochloric acid (HClHCl) to precipitate impurities .

  • Solvent Removal: Toluene or ethyl acetate is removed via rotary evaporation.

  • Recrystallization: Use ethanol/water (3:1 v/v) to isolate the pure compound .

Analytical Data and Validation

Purity Assessment:

MethodResult
HPLC (C18 column)98.5% purity
1^1H NMR (400 MHz)δ 7.45 (d, J=8 Hz, 2H, Ar-F), 4.20 (m, 1H, oxolane)
HRMS (ESI+)[M+H]+^+: m/z 467.12 (calc. 467.10)

Comparative Analysis of Synthetic Routes

StepMethod A (Patent )Method B (Literature )
Thiadiazole FormationToluene, POCl3POCl_3DMF, P2S5P_2S_5
Sulfanyl IncorporationK2_2CO3_3, 0°CNaOH, 5°C
Coupling AgentNot reportedEDC/HOBt
Overall Yield~60%~55%

Challenges and Mitigation Strategies

  • Side Reactions: Hydrolysis of the thiadiazole ring under alkaline conditions is minimized by maintaining low temperatures (0–5°C) .

  • Solvent Selection: Aprotic solvents like toluene reduce nucleophilic interference during sulfanyl group introduction .

Q & A

Q. What established synthetic routes are available for this compound, and what critical reaction conditions must be controlled?

The compound can be synthesized via multi-step reactions involving thiadiazole core formation, sulfanyl group introduction, and final acetamide coupling. Key steps include:

  • Thiadiazole ring synthesis : Reacting 4-fluorophenylacetic acid derivatives with thiosemicarbazide under acidic conditions to form the 1,3,4-thiadiazole core .
  • Sulfanyl linkage : Using sulfurizing agents like Lawesson’s reagent or thiourea to introduce the sulfanyl group at the 2-position of the thiadiazole ring .
  • Acetamide coupling : Reacting the intermediate with (oxolan-2-yl)methylamine in the presence of coupling agents (e.g., EDC/HOBt) under inert atmospheres to minimize side reactions . Critical conditions : Temperature control during reflux (70–90°C), anhydrous solvents (e.g., DMF or THF), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, oxolane protons at δ 3.5–4.2 ppm) .
  • X-ray crystallography : Resolves bond angles (e.g., C–S–C in thiadiazole ≈ 95–100°) and intermolecular interactions (e.g., hydrogen bonding between acetamide carbonyl and sulfanyl groups) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peak at m/z ~480–500) .

Q. What biological assays are appropriate for preliminary activity screening?

  • Anti-inflammatory/anti-exudative assays : Carrageenan-induced paw edema models to assess inhibition of plasma extravasation .
  • Antimicrobial testing : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme inhibition : Evaluate activity against cyclooxygenase-2 (COX-2) or acetylcholinesterase via fluorometric assays .

Advanced Research Questions

Q. How can researchers address low reaction yields during sulfanyl group incorporation?

  • Optimize stoichiometry : Use a 1.2–1.5 molar excess of sulfurizing agents (e.g., Lawesson’s reagent) to drive the reaction .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side-product formation .
  • Purification strategies : Combine flash chromatography with recrystallization (e.g., ethanol/water mixtures) to isolate pure sulfanyl-thiadiazole intermediates .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to COX-2 or bacterial enzyme active sites. Key interactions include:
  • Hydrogen bonding between the acetamide carbonyl and Arg120 in COX-2 .
  • π-π stacking of the fluorophenyl group with Tyr355 .
    • MD simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. How to resolve contradictions in biological activity data across studies?

  • Control for stereochemistry : Verify enantiomeric purity via chiral HPLC, as impurities in the oxolane methyl group can alter activity .
  • Assay standardization : Use identical cell lines (e.g., RAW 264.7 macrophages for inflammation studies) and normalize results to positive controls (e.g., indomethacin) .
  • Meta-analysis : Compare IC₅₀ values from multiple studies (e.g., COX-2 inhibition ranges: 0.5–5 µM) to identify outliers caused by solvent/DMSO artifacts .

Q. What strategies improve solubility for in vivo studies?

  • Prodrug modification : Introduce phosphate groups at the oxolane methyl position to enhance aqueous solubility .
  • Nanoformulation : Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm) for sustained release .
  • Co-solvent systems : Use PEG-400/water (70:30) mixtures to achieve >1 mg/mL solubility .

Notes for Methodological Rigor

  • Reproducibility : Document reaction times, solvent batches, and humidity levels to minimize variability .
  • Data validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) .
  • Ethical compliance : Follow OECD guidelines for in vivo studies (e.g., ISO 10993-5 for cytotoxicity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.